molecular formula C17H16N4O2S B2587752 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine CAS No. 861207-42-3

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine

Cat. No.: B2587752
CAS No.: 861207-42-3
M. Wt: 340.4
InChI Key: SSTVPKMWYMEYQI-UHFFFAOYSA-N
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Description

The compound “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine” is a complex organic molecule that contains several functional groups, including a thiazole ring, a nitro group, and a pyridinamine group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring containing a nitrogen atom and a sulfur atom . The nitro group (-NO2) is a common functional group in organic chemistry, and the pyridinamine part of the molecule is a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with an amino group (-NH2) attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, and the amino group in the pyridinamine part of the molecule could act as a base or nucleophile . The thiazole ring could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the nitro group could make the compound more polar and therefore more soluble in polar solvents .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : The compound has been studied in the context of synthesizing new chemical entities with antimicrobial properties. For instance, derivatives of thiazole, a component of the compound, have shown potential in creating antimicrobials against bacterial and fungal pathogens (Wardkhan et al., 2008).

  • Anticancer Potential : There is research into the use of similar compounds for anticancer applications. For example, some thiazolo[3,2-a]pyridines demonstrate promising anticancer activity across various cancer cell lines (Altug et al., 2011). Additionally, celecoxib derivatives, which share structural similarities with the compound, have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

  • Chemical Synthesis and Characterization : The compound and its derivatives have been a subject of interest in chemical synthesis. For instance, studies have focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions (Mohamed, 2021; Mohamed, 2014).

  • Electrochemical and Electrochromic Properties : Research has also explored the electrochemical and electrochromic properties of compounds structurally related to N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3-nitro-2-pyridinamine, demonstrating potential applications in materials science (Hu et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation . Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science, and studying its properties in more detail .

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)17-20-14(11-24-17)8-10-19-16-15(21(22)23)3-2-9-18-16/h2-7,9,11H,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTVPKMWYMEYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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